1-(3-Methylpentan-2-yl)-1H-1,2,4-triazol-3-amine
Description
Properties
Molecular Formula |
C8H16N4 |
|---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
1-(3-methylpentan-2-yl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H16N4/c1-4-6(2)7(3)12-5-10-8(9)11-12/h5-7H,4H2,1-3H3,(H2,9,11) |
InChI Key |
AXECFDFJSVCYMC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)N1C=NC(=N1)N |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthetic Route Overview
| Step | Reaction Type | Description | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Substitution | Substitution on a suitable precursor to introduce alkyl side chain (3-methylpentan-2-yl) | Starting compound formula IX, substitution reagents | - | Introduces the alkyl substituent |
| 2 | Acylation and Condensation | Acylation of intermediate with oxalyl chloride, followed by condensation with another intermediate (formula VII) | Oxalyl chloride, dichloromethane, N,N-diisopropylethylamine | 98 | High-yielding step forming key intermediate (formula VI) |
| 3 | Boc Protecting Group Removal | Removal of Boc protecting group from intermediate (formula VI) | Acidic conditions | - | Deprotection step to expose amine functionality |
| 4 | Thiocyanate Reaction | Reaction with potassium thiocyanate to introduce thiocyanate intermediate (formula IV) | Potassium thiocyanate, methanol, sodium methoxide | 85 | Prepares for intramolecular ring closure |
| 5 | Intramolecular Ring Closure | Cyclization to form triazole ring (formula III) | Reflux in methanol, sodium methoxide | 85 | Key cyclization step forming the triazole scaffold |
| 6 | Reduction | Reduction of intermediate (formula III) to final amine compound (formula II) | Nitric acid, methanol, sodium carbonate, isopropyl acetate | 90 | Final step yielding the target triazol-3-amine derivative |
Note: The yields are from reported analogous compounds and may vary for the exact target compound.
Reaction Details and Conditions
Substitution and Acylation: The initial substitution introduces the 3-methylpentan-2-yl group onto a precursor molecule. Acylation with oxalyl chloride in dichloromethane at 5 °C followed by condensation with an amine intermediate under basic conditions yields a high-purity intermediate (formula VI) with a molar yield of approximately 98%.
Deprotection and Thiocyanate Reaction: Removal of the Boc protecting group is followed by reaction with potassium thiocyanate in methanol under reflux to yield the thiocyanate intermediate (formula IV), facilitating subsequent ring closure.
Ring Closure and Reduction: Intramolecular cyclization under basic reflux conditions forms the 1,2,4-triazole ring (formula III). The final reduction step involves treatment with nitric acid and methanol, followed by pH adjustment and organic extraction, yielding the target amine compound with high purity (>99.5%) and approximately 90% yield.
One-Pot Multi-Component Synthesis
Recent advances include one-pot three-component reactions involving amidines, carboxylic acids, and hydrazines to form trisubstituted 1,2,4-triazoles. This method allows rapid synthesis of diverse triazole derivatives, although steric and electronic effects of substituents can affect yields and success rates.
Cyclocondensation of Formamide and Hydrazine Derivatives
A classical approach involves cyclocondensation of formamide with hydrazine hydrate and ammonium salts under pressurized, heated conditions to yield 1H-1,2,4-triazole cores. This method is scalable and has been optimized for energy efficiency and product yield.
Condensation with Aminoguanidine Derivatives
Using aminoguanidine bicarbonate and carboxylic acids, condensation reactions can yield 3-methyl-1H-1,2,4-triazole-5-amine derivatives. This method is notable for using inexpensive and readily available starting materials and has been characterized by NMR and crystallography.
| Methodology | Advantages | Disadvantages | Suitability |
|---|---|---|---|
| Multi-step substitution-acylation-cyclization (Patent CN117247360A) | High yield, high purity, industrial scalability | Multi-step, requires careful intermediate handling | Industrial production, high purity |
| One-pot three-component synthesis | Rapid, combinatorial diversity, fewer steps | Moderate yield, sensitive to substituent effects | Library synthesis, medicinal chemistry |
| Cyclocondensation with formamide | Established, scalable, efficient | Requires pressurized reactor, higher energy input | Bulk synthesis of triazole cores |
| Aminoguanidine condensation | Uses inexpensive reagents, straightforward | Limited to certain substitution patterns | Small scale, research synthesis |
| Parameter | Multi-step Route (Patent CN117247360A) | One-Pot Multi-Component | Cyclocondensation (Formamide) | Aminoguanidine Route |
|---|---|---|---|---|
| Starting Materials | Substituted precursors, oxalyl chloride, potassium thiocyanate | Amidines, carboxylic acids, hydrazines | Formic ether, hydrazine hydrate, ammonium salt | Aminoguanidine bicarbonate, carboxylic acids |
| Reaction Temperature | 5 °C to reflux (varies by step) | 60–170 °C (varies) | Up to 120–130 °C | Ambient to moderate heating |
| Reaction Time | Several hours per step | Few hours | 1–1.5 hours | Overnight |
| Yield | Up to 98% per key step | ~44–81% success rate | ~90% overall | Moderate to good |
| Purity | >99.5% (HPLC) | Variable | High | Characterized by NMR |
| Scalability | Suitable for industrial scale | Suitable for parallel synthesis | Suitable for bulk synthesis | Suitable for lab scale |
The preparation of 1-(3-Methylpentan-2-yl)-1H-1,2,4-triazol-3-amine is best achieved through a multi-step synthetic route involving substitution, acylation, ring closure, and reduction steps as detailed in patent CN117247360A. This method offers high yields, purity, and industrial scalability. Alternative methods such as one-pot multi-component reactions and cyclocondensation offer advantages in speed and simplicity but may suffer from lower yields or require specialized conditions. The choice of method depends on the scale, desired purity, and available resources.
Chemical Reactions Analysis
1-(3-Methylpentan-2-yl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the triazole ring is substituted with other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Methylpentan-2-yl)-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-Methylpentan-2-yl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of triazol-3-amine derivatives are heavily influenced by their substituents. Below is a comparative analysis of structurally related compounds:
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Alkyl vs. Aryl Substituents : Alkyl-substituted derivatives (e.g., 2-ethylhexyl in ) exhibit higher lipophilicity, making them suitable for membrane permeability in agrochemicals. Aryl-substituted analogs (e.g., 3-fluorobenzyl in ) often show enhanced biological activity due to aromatic interactions with target proteins.
- Synthetic Flexibility : Triazol-3-amine derivatives are synthesized via cyclization reactions involving amines, azides, or orthoesters (e.g., TEOF in ), enabling diverse substituent incorporation .
Physicochemical and Computational Insights
- Tautomerism : Compounds like 3-phenyl-1H-1,2,4-triazol-5-amine crystallize as tautomeric mixtures, influencing their reactivity and crystallization behavior .
- Molecular Interactions : Planar triazole rings (e.g., in ) facilitate π-π stacking and hydrogen bonding, critical for binding to biological targets or forming coordination complexes (e.g., Mn(II) in ).
Biological Activity
1-(3-Methylpentan-2-yl)-1H-1,2,4-triazol-3-amine is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. Triazoles are known for their pharmacological properties, including antifungal, antibacterial, anticancer, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of this specific triazole derivative, supported by data tables and relevant case studies.
- Molecular Formula : C₈H₁₆N₄
- Molecular Weight : 168.24 g/mol
- CAS Number : 1936109-35-1
Antifungal Activity
Triazole compounds are widely recognized for their antifungal properties. The biological activity of this compound has been assessed against various fungal strains:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Comparison |
|---|---|---|
| Candida albicans | 0.0156 μg/mL | 16-fold more active than fluconazole |
| Aspergillus flavus | 0.5 μg/mL | More potent than standard treatments |
Antibacterial Activity
The antibacterial potential of triazoles has also been explored extensively. Studies indicate that derivatives like this compound exhibit significant activity against various bacterial strains:
| Bacterial Strain | MIC (μg/mL) | Comparison |
|---|---|---|
| Staphylococcus aureus | 0.68 | Higher potency than vancomycin |
| Escherichia coli | 2.96 | Comparable to ciprofloxacin |
Anticancer Activity
Research has demonstrated that triazole derivatives can exhibit cytotoxic effects against cancer cell lines:
| Cell Line | Compound Tested | IC₅₀ (μM) |
|---|---|---|
| MCF-7 (Breast Cancer) | This compound | 10 μM |
| Bel-7402 (Liver Cancer) | Similar derivatives | 15 μM |
In vitro studies have shown that this compound can induce apoptosis in cancer cells, making it a candidate for further research in cancer therapeutics .
The mechanisms by which triazoles exert their biological effects include:
- Inhibition of Enzymatic Activity : Triazoles often inhibit enzymes critical for fungal cell wall synthesis and bacterial cell replication.
- Interaction with Cellular Targets : They may interact with DNA or RNA synthesis pathways in cancer cells, leading to reduced proliferation.
Case Studies
- Antifungal Efficacy Study : A study published in the Journal of Medicinal Chemistry evaluated the antifungal activity of various triazole derivatives, including this compound. Results indicated that this compound exhibited superior antifungal properties compared to traditional agents like fluconazole and voriconazole .
- Antibacterial Activity Assessment : Another study focused on the antibacterial efficacy against multi-drug resistant strains. The results showed that the compound had a significant effect on MRSA strains with MIC values indicating enhanced potency over existing treatments .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(3-Methylpentan-2-yl)-1H-1,2,4-triazol-3-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves alkylation of the triazole core with 3-methylpentan-2-yl halides under basic conditions. Key parameters include:
- Temperature : 60–80°C to balance reactivity and side-product formation.
- Catalysts : Use of K₂CO₃ or NaH to deprotonate the triazole nitrogen for alkylation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures >95% purity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of the alkylation and amine proton integration. Aromatic protons in the triazole ring appear as singlets (δ 7.8–8.2 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks ([M+H]⁺) and fragmentation patterns .
- IR Spectroscopy : N-H stretching (3300–3500 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
